Tricaprilin-d50
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Overview
Description
Tricaprilin-d50, also known as Trioctanoin-d50 or Glyceryl trioctanoate-d50, is a deuterium-labeled version of Tricaprilin (Trioctanoin). Tricaprilin is a triglyceride composed of three caprylic acid molecules esterified to a glycerol backbone. It is used in scientific research, particularly in studies related to Alzheimer’s disease, due to its anticonvulsant properties and role as a plant metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricaprilin-d50 is synthesized by esterifying deuterium-labeled caprylic acid (octanoic acid-d50) with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of deuterium-labeled caprylic acid with glycerol in the presence of a catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tricaprilin-d50 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce caprylic acid and other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Oxidation: Caprylic acid and other oxidation products.
Hydrolysis: Glycerol and deuterium-labeled caprylic acid.
Scientific Research Applications
Tricaprilin-d50 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Studied for its role as a plant metabolite and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in treating mild to moderate Alzheimer’s disease due to its ability to induce ketosis and provide an alternative energy source for brain cells
Industry: Utilized in the development of pharmaceuticals and as a component in various industrial formulations.
Mechanism of Action
Tricaprilin-d50 exerts its effects by being metabolized into ketone bodies, such as acetoacetic acid and β-hydroxybutyric acid. These ketone bodies can be converted to acetyl-CoA, which enters the citric acid cycle to produce energy. This mechanism provides an alternative energy source for cells, particularly in conditions where glucose metabolism is impaired, such as in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Tricaprylin: The non-deuterated version of Tricaprilin-d50, used in similar research applications.
Tricaprylyl glycerin: Another triglyceride with similar properties and applications.
Caprylic acid triglyceride: A related compound with similar metabolic pathways.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and quantitation in metabolic studies. This labeling also potentially alters its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C27H50O6 |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D |
InChI Key |
VLPFTAMPNXLGLX-JHOIILQSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origin of Product |
United States |
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